![molecular formula C11H15ClN2O B2882243 (S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride CAS No. 330186-77-1](/img/structure/B2882243.png)
(S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride
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Overview
Description
This compound is a complex organic molecule that likely contains an aminopyrrolidine group and a phenylmethanone group. These types of compounds are often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be complex, with various functional groups. Unfortunately, without specific information, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all play a role .Scientific Research Applications
Synthesis and Characterization
The synthesis of complex molecular structures such as (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine demonstrates the utility of cyclic sulfonamide precursors, which are prepared via the stereoselective intramolecular Heck reaction. These compounds, including structures similar to (S)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride, are used in constructing molecules where the aryl sulfonyl moiety serves both as an N-protecting group and an aryl donor. This approach provides an efficient pathway for synthesizing amino products with incorporated aryl groups, showcasing a broader application in medicinal chemistry and drug development (Evans, 2007).
Molecular Interaction Studies
Studies on molecules like (5-amino-3-methylpyrazol-1-yl)(phenyl)methanone reveal intricate details about molecular interactions, such as N-H...N, C-H...O, and C-H...pi(arene) hydrogen bonds. These interactions are crucial in understanding the structural basis of molecular recognition, which is fundamental in the design of new pharmaceuticals and the development of materials with specific molecular properties (Quiroga et al., 2010).
Docking and DFT Studies
Docking and density functional theory (DFT) studies on compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone provide insights into their antibacterial activity, highlighting the potential of these compounds in developing new antibacterial agents. These studies help in understanding the interaction of molecules with biological targets, aiding in the design of compounds with enhanced therapeutic effects (Shahana & Yardily, 2020).
Liquid Crystal Properties
The synthesis and study of liquid crystal properties of compounds like aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone show the importance of these materials in the development of display technologies and sensors. Understanding the liquid crystal behavior of these compounds contributes to the advancement of materials science, particularly in creating devices with specific optical properties (Zhao et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-10-6-7-13(8-10)11(14)9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNWDRDZKQZGKW-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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